MK-0941

Description

Properties

IUPAC Name |

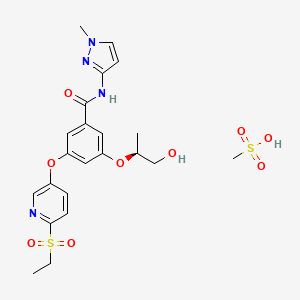

3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1-methylpyrazol-3-yl)benzamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O6S.CH4O3S/c1-4-32(28,29)20-6-5-16(12-22-20)31-18-10-15(9-17(11-18)30-14(2)13-26)21(27)23-19-7-8-25(3)24-19;1-5(2,3)4/h5-12,14,26H,4,13H2,1-3H3,(H,23,24,27);1H3,(H,2,3,4)/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDNRTWDGDJKSQ-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC=C(C=C1)OC2=CC(=CC(=C2)C(=O)NC3=NN(C=C3)C)OC(C)CO.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS(=O)(=O)C1=NC=C(C=C1)OC2=CC(=CC(=C2)C(=O)NC3=NN(C=C3)C)O[C@@H](C)CO.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137916-97-2 | |

| Record name | MK-0941 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1137916972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-0941 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83OY2D8970 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to MK-0941: A Glucokinase Activator

This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and pharmacological effects of MK-0941, a potent and selective allosteric activator of glucokinase (GK). This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic disease research.

Chemical Structure and Properties of this compound

This compound is a synthetic, small-molecule compound that has been investigated for its potential as a therapeutic agent for type 2 diabetes mellitus.[1][2] Its chemical identity is well-characterized, and its structural details are provided below.

Chemical Name (IUPAC): 3-[[6-(ethylsulfonyl)-3-pyridinyl]oxy]-5-[(1S)-2-hydroxy-1-methylethoxy]-N-(1-methyl-1H-pyrazol-3-yl)-benzamide, monomethanesulfonate[3][4]

Molecular Formula: C₂₁H₂₄N₄O₆S · CH₄O₃S[3]

Molecular Weight: 556.6 g/mol [3]

CAS Number: 1137916-97-2[3][4]

SMILES: CCS(C1=CC=C(OC2=CC(O--INVALID-LINK--CO)=CC(C(NC3=NN(C)C=C3)=O)=C2)C=N1)(=O)=O.O=S(O)(C)=O[3][4]

InChI Key: PIDNRTWDGDJKSQ-UQKRIMTDSA-N[3]

Mechanism of Action: Allosteric Activation of Glucokinase

This compound functions as a glucokinase activator (GKA), enhancing the enzyme's catalytic activity.[1][5] Glucokinase plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes.[5] this compound binds to an allosteric site on the glucokinase enzyme, distinct from the glucose-binding site. This binding event induces a conformational change in the enzyme that increases its affinity for glucose and enhances its maximal velocity (Vmax) of glucose phosphorylation.[5]

The activation of glucokinase by this compound leads to two primary physiological effects:

-

In Pancreatic β-cells: Increased glucokinase activity leads to a higher rate of glycolysis, an increase in the ATP/ADP ratio, closure of ATP-sensitive potassium channels, depolarization of the cell membrane, and ultimately, enhanced glucose-stimulated insulin (B600854) secretion.

-

In Hepatocytes: Enhanced glucokinase activity promotes the conversion of glucose to glucose-6-phosphate, leading to increased glycogen (B147801) synthesis and glycolysis, thereby increasing hepatic glucose uptake and reducing hepatic glucose output.

The signaling pathway for this compound's action is depicted in the diagram below.

Caption: Signaling pathway of this compound in pancreatic β-cells and hepatocytes.

Quantitative Pharmacodynamic Data

The pharmacodynamic effects of this compound have been evaluated in both in vitro and in vivo models. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Efficacy of this compound[5]

| Parameter | Condition | Value |

| EC₅₀ | Recombinant human glucokinase (2.5 mM glucose) | 0.240 µM |

| EC₅₀ | Recombinant human glucokinase (10 mM glucose) | 0.065 µM |

| S₀.₅ for Glucose | Recombinant human glucokinase (without this compound) | 6.9 mM |

| S₀.₅ for Glucose | Recombinant human glucokinase (with 1 µM this compound) | 1.4 mM |

| Vmax Increase | Recombinant human glucokinase (with 1 µM this compound) | 1.5-fold |

| Insulin Secretion | Isolated rat islets (10 µM this compound) | 17-fold increase |

| Glucose Uptake | Isolated rat hepatocytes (10 µM this compound) | Up to 18-fold increase |

Table 2: In Vivo Efficacy of this compound in a Clinical Trial[6][7]

| Parameter | Treatment Group | Change from Baseline |

| HbA1c | This compound (all doses) at Week 14 | -0.8% (placebo-adjusted) |

| 2-hour Postmeal Glucose | This compound (all doses) at Week 14 | -37 mg/dL (placebo-adjusted) |

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the pharmacodynamics of this compound.

In Vitro Glucokinase Activation Assay[5]

-

Objective: To determine the effect of this compound on the kinetic parameters of recombinant human glucokinase.

-

Methodology:

-

Recombinant human glucokinase was incubated with varying concentrations of glucose and this compound.

-

The rate of glucose phosphorylation was measured by coupling the production of glucose-6-phosphate to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase.

-

The change in absorbance at 340 nm, corresponding to the formation of NADPH, was monitored spectrophotometrically.

-

EC₅₀ values were determined by fitting the dose-response data to a four-parameter logistic equation.

-

S₀.₅ (the glucose concentration at which the reaction velocity is half of Vmax) and Vmax were calculated from Michaelis-Menten plots.

-

Caption: Workflow for the in vitro glucokinase activation assay.

Clinical Trial in Patients with Type 2 Diabetes[6]

-

Objective: To assess the efficacy and safety of this compound as an adjunct to insulin therapy in patients with type 2 diabetes.

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Participants: Patients with type 2 diabetes who were on a stable dose of insulin glargine, with or without metformin.

-

Intervention: Patients were randomized to receive one of four doses of this compound (10, 20, 30, or 40 mg) or placebo, administered three times daily before meals for 14 weeks.

-

Primary Endpoint: Change from baseline in HbA1c at week 14.

-

Secondary Endpoints: Change from baseline in 2-hour postmeal glucose, fasting plasma glucose, and the incidence of adverse events.

Adverse Effects and Clinical Observations

In a clinical study involving patients with type 2 diabetes, treatment with this compound was associated with an increased incidence of hypoglycemia.[6][7] Additionally, elevations in triglycerides and blood pressure were observed in patients receiving this compound.[6] The initial improvements in glycemic control seen at 14 weeks were not sustained at 30 weeks.[6][7]

Conclusion

This compound is a potent allosteric activator of glucokinase with demonstrated efficacy in lowering blood glucose levels in preclinical models. While it showed initial promise in clinical trials for type 2 diabetes by improving glycemic control, its long-term efficacy was not sustained, and it was associated with an increased risk of hypoglycemia and other adverse effects.[6][7] This technical guide provides a comprehensive summary of the chemical, mechanistic, and pharmacological properties of this compound, offering valuable information for researchers in the field of diabetes and metabolic diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Glucokinase | BioChemPartner [biochempartner.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator this compound in rodent models of type 2 diabetes and healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of this compound, a Novel Glucokinase Activator, on Glycemic Control in Insulin-Treated Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Rise and Fall of MK-0941: A Glucokinase Activator for Type 2 Diabetes

An In-depth Technical Guide on the Discovery, Development, and Discontinuation of MK-0941

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a potent, allosteric glucokinase activator (GKA), was developed by Merck Sharp & Dohme as a novel oral therapeutic for type 2 diabetes.[1] The rationale for its development was firmly rooted in the genetic evidence that activating mutations in the glucokinase (GK) gene lead to hyperinsulinemic hypoglycemia, while inactivating mutations result in hyperglycemia and diabetes.[2] Glucokinase acts as a glucose sensor in pancreatic β-cells and a key regulator of glucose metabolism in the liver.[3] this compound was designed to enhance the activity of glucokinase, thereby increasing insulin (B600854) secretion from the pancreas and glucose uptake by the liver in a glucose-dependent manner.[4]

Preclinical studies demonstrated promising glucose-lowering effects in various animal models.[4] However, despite initial positive results in a Phase II clinical trial, the development of this compound was ultimately terminated.[1] The termination was due to a combination of an unfavorable safety profile, including an increased risk of hypoglycemia and elevations in triglycerides and blood pressure, and a lack of sustained glycemic control.[5] This guide provides a comprehensive technical overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical and clinical findings, and the experimental methodologies employed in its evaluation.

Discovery and Preclinical Development

The discovery of this compound was part of a broader industry-wide effort to develop glucokinase activators as a new class of antidiabetic drugs.[1] this compound is classified as a double-conjugate amide GKA.[1] The development program for this compound focused on identifying a compound that could allosterically activate glucokinase, thereby lowering the enzyme's threshold for glucose stimulation.

Mechanism of Action

This compound is a selective, allosteric activator of glucokinase (hexokinase subtype IV).[6][7] It binds to a site on the enzyme distinct from the glucose-binding site and induces a conformational change that increases the enzyme's affinity for glucose and its maximal catalytic rate.[4][8] This dual action of lowering the S0.5 (the glucose concentration at which the enzyme reaches half-maximal velocity) and increasing the Vmax leads to enhanced glucose phosphorylation in key metabolic tissues.[4]

In Vitro Pharmacology

In vitro studies with recombinant human glucokinase confirmed the potent activating properties of this compound. At a concentration of 1 µM, this compound lowered the S0.5 of glucokinase for glucose from 6.9 mM to 1.4 mM and increased the Vmax by 1.5-fold.[4] The EC50 values for glucokinase activation were 0.240 µM in the presence of 2.5 mM glucose and 0.065 µM at a glucose concentration of 10 mM.[4]

Furthermore, in studies with isolated rat islets of Langerhans, 10 µM of this compound led to a 17-fold increase in insulin secretion.[4] In isolated hepatocytes, the same concentration of this compound resulted in an up to 18-fold increase in glucose uptake.[4]

Table 1: In Vitro Activity of this compound

| Parameter | Condition | Value | Reference |

| Glucokinase S0.5 for Glucose | 1 µM this compound | 1.4 mM (from 6.9 mM) | [4] |

| Glucokinase Vmax | 1 µM this compound | 1.5-fold increase | [4] |

| EC50 for GK Activation | 2.5 mM Glucose | 0.240 µM | [4] |

| EC50 for GK Activation | 10 mM Glucose | 0.065 µM | [4] |

| Insulin Secretion (Isolated Rat Islets) | 10 µM this compound | 17-fold increase | [4] |

| Glucose Uptake (Hepatocytes) | 10 µM this compound | Up to 18-fold increase | [4] |

Preclinical Pharmacokinetics and Pharmacodynamics

This compound demonstrated potent glucose-lowering activity in several rodent models of type 2 diabetes, including high-fat diet-fed mice, db/db mice, and high-fat diet-fed streptozotocin-treated mice, as well as in healthy dogs.[4]

Oral administration of this compound in both mice and dogs resulted in rapid absorption, with plasma concentrations peaking within one hour, followed by rapid clearance with a half-life of approximately 2 hours.[4] In an oral glucose tolerance test in dogs, this compound reduced the total area-under-the-curve of post-challenge plasma glucose by up to 48%.[4] The glucose-lowering efficacy was maintained with repeated dosing in both mice and dogs.[4]

Table 2: Preclinical Pharmacokinetic and Pharmacodynamic Profile of this compound

| Species | Model | Key Findings | Reference |

| Mice | High-fat diet, db/db, HFD/STZ | Strong glucose-lowering activity. | [4] |

| Dogs | Healthy | Potent glucose-lowering activity. | [4] |

| Mice and Dogs | N/A | Rapid absorption (Tmax < 1 hr), rapid clearance (t1/2 ~2 hrs). | [4] |

| Dogs | Oral Glucose Tolerance Test | Up to 48% reduction in plasma glucose AUC0-2h. | [4] |

Clinical Development

The promising preclinical data for this compound led to its advancement into clinical trials. The most significant of these was a Phase II study (NCT00767000) designed to assess its efficacy and safety in patients with type 2 diabetes who were already being treated with insulin.[5]

Phase II Clinical Trial (NCT00767000)

This multinational, randomized, double-blind, placebo-controlled study enrolled 587 patients with type 2 diabetes on stable-dose insulin glargine (with or without metformin).[5] Patients were randomized to receive this compound at doses of 10, 20, 30, or 40 mg, or a matching placebo, administered three times daily before meals.[5] The primary endpoint was the change from baseline in HbA1c at 14 weeks.[5]

At the 14-week mark, all doses of this compound showed a statistically significant improvement in glycemic control compared to placebo.[5] The maximal placebo-adjusted least squares mean reduction in HbA1c was -0.8%, and the reduction in 2-hour postmeal glucose was -37 mg/dL.[5] However, there was no significant effect on fasting plasma glucose.[5]

Despite these initial positive results, the glycemic improvements were not sustained. By week 30, the initial benefits had diminished.[5]

Table 3: Key Efficacy Results from Phase II Trial of this compound at Week 14

| Parameter | This compound Treatment (Maximal Effect) | Placebo | Placebo-Adjusted Change | Reference |

| Change in HbA1c from Baseline | - | - | -0.8% | [5] |

| Change in 2-hr Postmeal Glucose | - | - | -37 mg/dL | [5] |

| Change in Fasting Plasma Glucose | - | - | No significant difference | [5] |

Safety and Tolerability

The clinical development of this compound was ultimately halted due to an unfavorable safety profile.[1] The Phase II trial revealed a significant increase in the incidence of hypoglycemia at one or more doses of this compound.[5] In the low-dose group (10 mg three times daily), 80.7% of participants experienced at least one adverse event.[1] Additionally, treatment with this compound was associated with elevations in triglycerides and systolic blood pressure.[5]

Preclinical toxicology studies had also raised concerns, with cataracts observed in rats and dogs at high drug exposures.[7] Although cataracts were not observed in the clinical trial, the overall safety profile was deemed unacceptable for continued development.[5][7]

Table 4: Adverse Events Associated with this compound in Clinical Development

| Adverse Event | Observation | Reference |

| Hypoglycemia | Increased incidence in clinical trials. | [5] |

| Triglycerides | Elevations observed in clinical trials. | [5] |

| Blood Pressure | Elevations observed in clinical trials. | [5] |

| Cataracts | Observed in preclinical animal studies at high exposures. | [7] |

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound is centered on the activation of glucokinase in pancreatic β-cells and hepatocytes.

Glucokinase Signaling in Pancreatic β-Cells

In pancreatic β-cells, glucokinase acts as the primary glucose sensor. The activation of glucokinase by this compound enhances the rate of glucose phosphorylation to glucose-6-phosphate. This accelerates glycolysis, leading to an increase in the intracellular ATP/ADP ratio. The elevated ATP/ADP ratio triggers the closure of ATP-sensitive potassium (KATP) channels on the cell membrane, causing membrane depolarization. This depolarization opens voltage-gated calcium channels, leading to an influx of calcium ions (Ca2+), which in turn stimulates the exocytosis of insulin-containing granules.

Caption: Signaling pathway of this compound-mediated insulin secretion in pancreatic β-cells.

Glucokinase Signaling in Hepatocytes

In hepatocytes, the activation of glucokinase by this compound also increases the production of glucose-6-phosphate. This has two primary metabolic fates: conversion to glucose-1-phosphate for glycogen (B147801) synthesis, thereby promoting glucose storage, and entry into the glycolytic pathway for energy production. The net effect is an increase in hepatic glucose uptake and a reduction in hepatic glucose output.

Caption: Metabolic pathway of this compound in hepatocytes.

Experimental Protocols

Detailed, step-by-step experimental protocols for the development of this compound are proprietary to Merck Sharp & Dohme. However, based on published literature, the following methodologies were central to its evaluation.

Glucokinase Activation Assay

-

Objective: To determine the effect of this compound on the enzymatic activity of glucokinase.

-

Methodology:

-

Recombinant human glucokinase is incubated in a reaction buffer containing glucose, ATP, and MgCl2.

-

The reaction is coupled to a secondary enzyme, glucose-6-phosphate dehydrogenase, which uses NADP+ as a cofactor.

-

The production of glucose-6-phosphate by glucokinase is measured spectrophotometrically by monitoring the increase in absorbance at 340 nm due to the reduction of NADP+ to NADPH.

-

To determine the EC50, the assay is performed with varying concentrations of this compound at fixed glucose concentrations (e.g., 2.5 mM and 10 mM).

-

To determine the effect on S0.5 and Vmax, the assay is conducted with a fixed concentration of this compound and varying concentrations of glucose.

-

Insulin Secretion Assay from Isolated Islets

-

Objective: To measure the effect of this compound on glucose-stimulated insulin secretion.

-

Methodology:

-

Islets of Langerhans are isolated from rat pancreata by collagenase digestion followed by density gradient centrifugation.

-

Isolated islets are pre-incubated in a low-glucose buffer.

-

Islets are then incubated in a buffer containing various concentrations of glucose with and without different concentrations of this compound.

-

After the incubation period, the supernatant is collected, and the concentration of secreted insulin is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Hepatocyte Glucose Uptake Assay

-

Objective: To quantify the effect of this compound on glucose uptake in liver cells.

-

Methodology:

-

Primary hepatocytes are isolated from rat livers by collagenase perfusion.

-

The cells are plated and allowed to adhere.

-

Hepatocytes are then incubated in a buffer containing radiolabeled glucose (e.g., 3H-2-deoxyglucose) in the presence of varying concentrations of this compound.

-

After incubation, the cells are washed to remove extracellular radiolabeled glucose.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter to determine the rate of glucose uptake.

-

Phase II Clinical Trial Protocol (NCT00767000) - Abridged

-

Objective: To assess the efficacy and safety of this compound as an adjunct to insulin therapy in patients with type 2 diabetes.

-

Design: A multinational, randomized, double-blind, placebo-controlled, parallel-group study.

-

Participants: 587 patients with type 2 diabetes with inadequate glycemic control on stable-dose insulin glargine (± metformin).

-

Intervention: Randomization to this compound (10, 20, 30, or 40 mg) or placebo, taken three times daily before meals for 54 weeks.

-

Primary Outcome: Change from baseline in HbA1c at week 14.

-

Secondary Outcomes: Change in 2-hour postmeal glucose, fasting plasma glucose, and incidence of adverse events, including hypoglycemia.

Caption: Simplified workflow of the Phase II clinical trial for this compound.

Conclusion

The development of this compound represents a case study in the challenges of translating a promising preclinical candidate into a safe and effective therapeutic. While the compound demonstrated clear on-target activity and initial efficacy in clinical trials, the lack of sustained glycemic control and the emergence of significant adverse effects, including hypoglycemia, hypertriglyceridemia, and hypertension, led to the termination of its development. The experience with this compound and other first-generation glucokinase activators has provided valuable lessons for the field, emphasizing the need for a therapeutic window that balances glycemic efficacy with the risk of hypoglycemia and other metabolic disturbances. This has guided the development of next-generation GKAs with more favorable pharmacokinetic and pharmacodynamic profiles.

References

- 1. tandfonline.com [tandfonline.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Glucokinase - Wikipedia [en.wikipedia.org]

- 4. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator this compound in rodent models of type 2 diabetes and healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound, a novel glucokinase activator, on glycemic control in insulin-treated patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Effects of this compound, a Novel Glucokinase Activator, on Glycemic Control in Insulin-Treated Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diabetesjournals.org [diabetesjournals.org]

An In-depth Technical Guide to the Pharmacological Properties of MK-0941 Free Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-0941 is a potent, orally active, allosteric activator of glucokinase (GK), a key enzyme in glucose homeostasis. Developed for the potential treatment of type 2 diabetes mellitus, this compound enhances glucose sensing in pancreatic β-cells and glucose metabolism in hepatocytes. This technical guide provides a comprehensive overview of the pharmacological properties of this compound free base, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and clinical trial findings. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are included to support further research and development in this area.

Mechanism of Action

This compound functions as a glucokinase activator (GKA), selectively binding to an allosteric site on the glucokinase enzyme. This binding induces a conformational change that increases the enzyme's affinity for glucose and enhances its maximal velocity (Vmax) for glucose phosphorylation.[1] Glucokinase plays a critical role as a glucose sensor in pancreatic β-cells and as a key regulator of glucose uptake and metabolism in hepatocytes. By activating glucokinase, this compound effectively lowers the threshold for glucose-stimulated insulin (B600854) secretion from β-cells and increases hepatic glucose uptake and glycogen (B147801) synthesis.[1]

In Vitro Glucokinase Activation

In vitro studies with recombinant human glucokinase have demonstrated that this compound significantly enhances enzyme activity. In the presence of 1 µM this compound, the half-maximal saturation concentration (S₀.₅) of glucokinase for glucose is lowered from 6.9 mM to 1.4 mM.[1] Furthermore, this compound increases the maximum velocity of glucose phosphorylation by 1.5-fold.[1] The potency of this compound is dependent on the ambient glucose concentration, with EC₅₀ values for glucokinase activation being 240 nM in the presence of 2.5 mM glucose and 65 nM in the presence of 10 mM glucose.[2][3]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the lowering of blood glucose levels. This is achieved through its dual action on the pancreas and the liver.

Pancreatic β-Cell Effects

In isolated rat islets of Langerhans, treatment with 10 µM this compound resulted in a 17-fold increase in insulin secretion.[1] This demonstrates the potent effect of this compound on enhancing the glucose-sensing ability of pancreatic β-cells, leading to increased insulin release in response to glucose.

Hepatic Effects

In isolated rat hepatocytes, 10 µM this compound led to an 18-fold increase in glucose uptake.[1] This highlights the compound's ability to directly stimulate hepatic glucose metabolism.

In Vivo Efficacy in Preclinical Models

This compound has demonstrated significant glucose-lowering activity in various rodent models of type 2 diabetes, including high-fat diet-fed C57BL/6J mice, db/db mice, and high-fat diet plus low-dose streptozotocin-treated mice.[1] In non-diabetic dogs, oral administration of this compound also resulted in potent glucose-lowering effects.[1] During oral glucose tolerance tests in dogs, this compound reduced the total area-under-the-curve for plasma glucose by up to 48% compared to vehicle-treated controls.[1]

Pharmacokinetics

Preclinical studies in mice and dogs have shown that orally administered this compound is rapidly absorbed and cleared.[1]

| Parameter | Mice | Dogs |

| Time to Maximum Plasma Concentration (Tmax) | < 1 hour | < 1 hour |

| Plasma Half-life (t₁/₂) | ~2 hours | ~2 hours |

| Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound.[1] |

Clinical Trials

A significant clinical trial for this compound was a randomized, double-blind, placebo-controlled study (NCT00767000) conducted in patients with type 2 diabetes who were on stable-dose insulin glargine therapy.[4][5] The study evaluated the efficacy and safety of this compound administered three times daily (t.i.d.) before meals at doses of 10, 20, 30, and 40 mg.[4][5]

Efficacy Results

At 14 weeks, all doses of this compound showed a statistically significant improvement in glycemic control compared to placebo.[4][5]

| Parameter | Placebo | This compound (10 mg t.i.d.) | This compound (20 mg t.i.d.) | This compound (30 mg t.i.d.) | This compound (40 mg t.i.d.) |

| Baseline Mean HbA1c (%) | 9.0 | 9.0 | 9.0 | 9.0 | 9.0 |

| Mean Change from Baseline in HbA1c (%) at Week 14 | -0.1 | -0.6 | -0.7 | -0.8 | -0.8 |

| Placebo-Adjusted LS Mean Change in HbA1c (%) | - | -0.5 | -0.6 | -0.7 | -0.7 |

| Mean Change from Baseline in 2-h Postmeal Glucose (mg/dL) at Week 14 | +9 | -18 | -25 | -28 | -27 |

| Placebo-Adjusted LS Mean Change in 2-h PMG (mg/dL) | - | -27 | -34 | -37 | -36 |

| Mean Change from Baseline in Fasting Plasma Glucose (mg/dL) at Week 14 | +4 | +2 | -1 | -4 | +2 |

| Table 2: Glycemic Control Outcomes from a 14-Week Clinical Trial of this compound in Patients with Type 2 Diabetes on Insulin Glargine.[4][5] |

However, the glycemic improvements observed at 14 weeks were not sustained by 30 weeks of treatment.[4][5]

Safety and Tolerability

This compound was associated with an increased incidence of several adverse events compared to placebo.[4][5]

| Adverse Event | Placebo | This compound (All Doses) |

| Hypoglycemia (%) | 28 | 45-63 |

| Median Percent Change in Triglycerides (%) | -1 | +10 to +19 |

| Increase in Systolic Blood Pressure (mmHg) | - | Modest Increase |

| Increase in Diastolic Blood Pressure (mmHg) | - | Modest Increase |

| Table 3: Key Adverse Events Reported in the 14-Week Clinical Trial of this compound.[4][5] |

Experimental Protocols

Glucokinase Activation Assay (Coupled Enzyme Assay)

This protocol describes a general method for determining the in vitro activation of glucokinase.

Materials:

-

Recombinant human glucokinase

-

This compound free base

-

Glucose

-

ATP

-

NADP+

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, varying concentrations of glucose, a fixed concentration of ATP, NADP+, and G6PDH.

-

Add varying concentrations of this compound or vehicle (DMSO) to the wells of the microplate.

-

Initiate the reaction by adding recombinant glucokinase to each well.

-

Immediately measure the increase in absorbance at 340 nm over time at a constant temperature (e.g., 30°C). The rate of NADPH production, measured as the change in absorbance, is proportional to the glucokinase activity.

-

Calculate EC₅₀ values by plotting the rate of reaction against the concentration of this compound at different glucose concentrations and fitting the data to a sigmoidal dose-response curve.

Glucose-Stimulated Insulin Secretion from Isolated Pancreatic Islets

This protocol outlines a general procedure for measuring insulin secretion from isolated islets.

Materials:

-

Isolated rodent or human pancreatic islets

-

Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA

-

Low glucose KRBB (e.g., 2.8 mM glucose)

-

High glucose KRBB (e.g., 16.7 mM glucose)

-

This compound free base

-

Insulin ELISA kit

-

24-well culture plates

Procedure:

-

Isolate pancreatic islets using standard collagenase digestion and Ficoll gradient separation methods.

-

Pre-incubate batches of islets (e.g., 10 islets per well) in low glucose KRBB for 1-2 hours at 37°C.

-

Replace the pre-incubation buffer with fresh low glucose KRBB containing either vehicle or varying concentrations of this compound and incubate for a defined period (e.g., 1 hour).

-

Collect the supernatant for basal insulin secretion measurement.

-

Replace the buffer with high glucose KRBB containing the same concentrations of this compound or vehicle and incubate for another defined period (e.g., 1 hour).

-

Collect the supernatant for stimulated insulin secretion measurement.

-

Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.

-

Results can be expressed as fold-increase in insulin secretion over basal levels.

Hepatocyte Glucose Uptake Assay

This protocol provides a general method for measuring glucose uptake in primary hepatocytes.

Materials:

-

Isolated primary hepatocytes

-

Hepatocyte culture medium

-

Glucose-free Krebs-Ringer-HEPES (KRH) buffer

-

2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

-

This compound free base

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Isolate primary hepatocytes from rodents using a two-step collagenase perfusion technique.

-

Plate the hepatocytes in collagen-coated culture plates and allow them to attach.

-

Wash the cells with glucose-free KRH buffer and then incubate them in KRH buffer containing varying concentrations of this compound or vehicle for a defined period.

-

Add a mixture of non-radiolabeled glucose and a tracer amount of 2-deoxy-D-[³H]glucose to each well and incubate for a short period (e.g., 10-30 minutes).

-

Stop the uptake by rapidly washing the cells with ice-cold KRH buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Normalize the glucose uptake to the protein content of each well.

Signaling Pathways and Experimental Workflows

Caption: Glucokinase signaling in pancreatic β-cells.

Caption: Glucokinase signaling in hepatocytes.

Caption: Workflow for GSIS assay.

Conclusion

This compound is a potent glucokinase activator that effectively lowers blood glucose in preclinical models and shows initial efficacy in patients with type 2 diabetes. Its mechanism of action, centered on enhancing glucose sensing in the pancreas and promoting glucose metabolism in the liver, represents a rational approach to diabetes therapy. However, the lack of sustained glycemic control and the observed adverse events, including hypoglycemia and increased triglycerides, have posed challenges to its clinical development. The detailed pharmacological data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of diabetes and metabolic diseases, facilitating further investigation into the therapeutic potential and challenges of glucokinase activators.

References

- 1. The Central Role of Glucokinase in Glucose Homeostasis: A Perspective 50 Years After Demonstrating the Presence of the Enzyme in Islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. Glucokinase [s2.smu.edu]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. protocols.io [protocols.io]

Allosteric activation of glucokinase by MK-0941

An In-Depth Technical Guide on the Allosteric Activation of Glucokinase by MK-0941

Introduction

Glucokinase (GK), also known as hexokinase IV, serves as a critical glucose sensor in the body, primarily in pancreatic β-cells and liver hepatocytes.[1][2][3] By catalyzing the phosphorylation of glucose to glucose-6-phosphate, it acts as the rate-limiting step for glucose metabolism in these cells.[4] In pancreatic β-cells, this action triggers glucose-stimulated insulin (B600854) secretion (GSIS), while in the liver, it promotes glucose uptake and glycogen (B147801) synthesis.[3][4][5] Due to its central role in glucose homeostasis, GK has been a key therapeutic target for type 2 diabetes.[6][7]

This compound is a potent, selective, and orally active small-molecule allosteric glucokinase activator (GKA) developed to enhance the enzyme's function.[6][8][9] Unlike glucose, which binds to the active site, allosteric activators like this compound bind to a distinct site on the enzyme.[10] This binding stabilizes a more active conformation of glucokinase, thereby increasing its affinity for glucose and/or its maximal catalytic velocity (Vmax).[10] This guide provides a detailed technical overview of the mechanism, quantitative effects, and experimental evaluation of this compound.

Mechanism of Allosteric Activation

Glucokinase exists in equilibrium between a low-affinity "open" (inactive) and a high-affinity "closed" (active) conformation. Glucose binding shifts this equilibrium toward the active state. Allosteric activators like this compound bind to a specific pocket on the enzyme, distinct from the glucose-binding site.[10] This binding event stabilizes the closed, active conformation, which significantly lowers the glucose concentration required for half-maximal activity (S0.5) and increases the enzyme's catalytic efficiency.[8][11] This potentiation of activity occurs even at low glucose concentrations, a key mechanistic feature that has therapeutic implications.[7]

Data Presentation: Quantitative Effects of this compound

The pharmacological effects of this compound have been quantified through in vitro enzymatic assays, cell-based studies, and clinical trials.

Table 1: In Vitro Enzymatic Kinetics of Recombinant Human Glucokinase

| Parameter | Condition | Value | Reference |

| S₀.₅ for Glucose | Baseline (no activator) | 6.9 mM | [8] |

| + 1 µM this compound | 1.4 mM | [8] | |

| Vmax | + 1 µM this compound | 1.5-fold increase vs. baseline | [8] |

| EC₅₀ of this compound | At 2.5 mM Glucose | 240 nM | [8][9] |

| At 10 mM Glucose | 65 nM | [8][9] |

Table 2: Cellular Activity of this compound

| Parameter | Cell Type / System | Condition | Result | Reference |

| Insulin Secretion | Isolated rat islets | 10 µM this compound | 17-fold increase | [8] |

| Glucose Uptake | Isolated rat hepatocytes | 10 µM this compound | Up to 18-fold increase | [8] |

| Insulin Secretion | Islets from T2D donors | 1 µM this compound at 3 mM Glucose | Maximal potentiation | [12] |

Table 3: Clinical Efficacy of this compound in Patients with Type 2 Diabetes (at Week 14)

Data represents placebo-adjusted least squares mean changes from baseline.

| Parameter | This compound Dose (t.i.d., a.c.) | Change from Baseline | Reference |

| HbA1c | 10 mg - 40 mg | -0.8% (maximal effect) | [6] |

| 2-h Post-meal Glucose (PMG) | 10 mg - 40 mg | -27 to -37 mg/dL | [6] |

| Fasting Plasma Glucose (FPG) | 10 mg - 40 mg | No significant change | [6] |

| Triglycerides | 10 mg - 40 mg | Modest increase (up to 19%) | [6] |

| Hypoglycemia | All doses | Increased incidence vs. placebo | [6] |

Experimental Protocols

In Vitro Glucokinase Activity Assay

This protocol is a standard method for determining the kinetic parameters of glucokinase and the effect of activators like this compound.

Objective: To measure the rate of glucose phosphorylation by recombinant human glucokinase.

Methodology: A coupled enzymatic assay is used. Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which concurrently reduces NADP+ to NADPH. The rate of NADPH production, measured by the increase in absorbance at 340 nm or fluorescence (Ex/Em = 535/587 nm), is directly proportional to the glucokinase activity.[12][13][14][15]

Materials:

-

Recombinant human glucokinase

-

Glucose

-

ATP

-

NADP+

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Assay Buffer (e.g., Tris-HCl with MgCl₂, KCl, DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

96- or 384-well microplate

-

Spectrophotometer or fluorometer

Procedure:

-

Reagent Preparation: Prepare a reaction mixture containing assay buffer, ATP, NADP+, G6PDH, and varying concentrations of glucose.

-

Compound Addition: Add this compound (at desired concentrations) or vehicle (DMSO) to the appropriate wells of the microplate.

-

Enzyme Addition: Initiate the reaction by adding a fixed amount of recombinant glucokinase to all wells.

-

Kinetic Measurement: Immediately place the plate in a reader and monitor the increase in NADPH fluorescence or absorbance kinetically over a period of 20-30 minutes at room temperature.[15]

-

Data Analysis: Calculate the initial reaction velocity (rate) from the linear portion of the progress curve. Plot the rate against glucose concentration to determine S0.5 and Vmax, or plot the rate against this compound concentration to determine EC50.

Isolated Pancreatic Islet Insulin Secretion Assay

Objective: To assess the effect of this compound on glucose-stimulated insulin secretion from intact pancreatic islets.

Methodology: Islets are isolated from rodent pancreas (e.g., rat) or obtained from human donors. They are then incubated in media containing different concentrations of glucose and the test compound (this compound). The amount of insulin secreted into the media is quantified, typically by ELISA.

Procedure:

-

Islet Isolation: Isolate pancreatic islets using collagenase digestion followed by density gradient centrifugation.

-

Pre-incubation: Pre-incubate isolated islets in a low-glucose buffer (e.g., 2-3 mM glucose) to establish a basal secretion rate.

-

Stimulation: Transfer groups of islets to a static incubation plate or a perifusion system containing buffer with low glucose, high glucose, and/or varying concentrations of this compound.

-

Sample Collection: After a defined incubation period (e.g., 60 minutes), collect the supernatant (media).

-

Insulin Quantification: Measure the concentration of insulin in the collected supernatant using a species-specific insulin ELISA kit.

-

Data Analysis: Normalize secreted insulin to the total insulin content of the islets. Compare insulin secretion across different treatment conditions.

Signaling Pathway of Glucokinase-Mediated Insulin Secretion

In the pancreatic β-cell, glucokinase acts as the primary glucose sensor that couples blood glucose levels to insulin release.[1][3][16] The activation of GK by glucose (or pharmacologically by a GKA like this compound) is the first and rate-limiting step in a cascade that culminates in the exocytosis of insulin-containing granules.[5]

-

Glucose Entry: Glucose enters the β-cell via the GLUT2 transporter.

-

Phosphorylation: Intracellular glucokinase phosphorylates glucose to G6P.

-

Metabolism & ATP Production: G6P enters glycolysis and the Krebs cycle, leading to a rapid increase in the intracellular ATP/ADP ratio.

-

KATP Channel Closure: The elevated ATP/ADP ratio closes ATP-sensitive potassium (KATP) channels on the cell membrane.

-

Depolarization: Closure of KATP channels prevents K+ efflux, leading to depolarization of the cell membrane.

-

Calcium Influx: Depolarization opens voltage-gated calcium channels (VGCCs), causing an influx of extracellular Ca2+.

-

Insulin Exocytosis: The rise in intracellular Ca2+ concentration triggers the fusion of insulin-containing secretory granules with the plasma membrane, releasing insulin into the bloodstream.[4][5][17]

Clinical Development and Limitations

Clinical trials showed that this compound produced significant reductions in HbA1c and post-meal glucose levels in patients with type 2 diabetes.[6] However, its development was ultimately terminated.[5][17] The key reasons for this included:

-

Lack of Sustained Efficacy: The initial improvements in glycemic control were not maintained over longer treatment periods (e.g., 30 weeks).[6][7] The most rapid deterioration was seen at the highest doses.[6]

-

Hypoglycemia Risk: The potent activation of glucokinase, especially at lower glucose concentrations, led to a significant increase in the incidence of hypoglycemia.[6][7][10] This is consistent with the effects of naturally occurring activating mutations in the glucokinase gene.[6]

-

Adverse Effects: Treatment was associated with elevations in triglycerides and blood pressure.[6]

The experience with this compound highlighted the challenge of developing a GKA with a sufficiently wide therapeutic window, balancing potent glucose-lowering with the risk of hypoglycemia and other adverse effects.[7]

Conclusion

This compound is a powerful allosteric activator of glucokinase that effectively enhances the enzyme's kinetic properties, leading to increased cellular glucose metabolism and insulin secretion. While it demonstrated robust glucose-lowering effects in preclinical and initial clinical studies, its development was halted due to a lack of durable efficacy and an unfavorable safety profile, primarily an increased risk of hypoglycemia. The in-depth study of this compound has provided valuable lessons for the development of next-generation glucokinase activators, emphasizing the need for a more controlled, glucose-dependent mode of action to achieve therapeutic success.

References

- 1. Glucokinase as Glucose Sensor and Metabolic Signal Generator in Pancreatic β-Cells and Hepatocytes | Semantic Scholar [semanticscholar.org]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. Glucokinase - Wikipedia [en.wikipedia.org]

- 4. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucokinase as an emerging anti-diabetes target and recent progress in the development of its agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of this compound, a Novel Glucokinase Activator, on Glycemic Control in Insulin-Treated Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator this compound in rodent models of type 2 diabetes and healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. academic.oup.com [academic.oup.com]

- 11. This compound free base | Benchchem [benchchem.com]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. Small-Molecule Allosteric Activation of Human Glucokinase in the Absence of Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glucokinase Activity Assay Kit (Fluorometric) (ab273303) | Abcam [abcam.com]

- 15. Glucokinase Activity Assay Kit (Fluorometric) (ab273303) | Abcam [abcam.com]

- 16. DSpace [archive.hshsl.umaryland.edu]

- 17. tandfonline.com [tandfonline.com]

In Vitro Characterization of MK-0941: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-0941 is a potent, selective, and orally active allosteric activator of glucokinase (GK), a key enzyme in glucose homeostasis. This document provides a comprehensive in vitro characterization of this compound, detailing its enzymatic activity, cellular effects, and the underlying signaling pathways. Quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to facilitate further research and development in the field of glucokinase activators for the potential treatment of type 2 diabetes.

Introduction

Glucokinase (GK), also known as hexokinase IV, acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in regulating glucose-stimulated insulin (B600854) secretion and hepatic glucose metabolism, respectively.[1][2] Small molecule glucokinase activators (GKAs) that enhance the enzyme's activity represent a promising therapeutic strategy for type 2 diabetes.[3][4] this compound is one such GKA that has been extensively studied.[5][6] This guide summarizes the critical in vitro data and methodologies for the comprehensive characterization of this compound.

Enzymatic Characterization of this compound

This compound allosterically activates recombinant human glucokinase, leading to a significant increase in the enzyme's affinity for glucose and its maximal velocity.

Quantitative Enzymatic Data

The following table summarizes the key enzymatic parameters of this compound's effect on human glucokinase activity.

| Parameter | Condition | Value | Reference(s) |

| EC50 | 2.5 mM Glucose | 240 nM | [5][7][8] |

| 10 mM Glucose | 65 nM | [5][7][8] | |

| S0.5 (Glucose) | Control (no this compound) | 6.9 mM | [5][7] |

| 1 µM this compound | 1.4 mM | [5][7] | |

| Vmax Increase | 1 µM this compound | 1.5-fold | [5] |

| Hill Coefficient (nH) | Without this compound | ~1.8 | [3] |

| 10 µM this compound | 1.21 | [9] |

Experimental Protocol: Glucokinase Activity Assay

This protocol describes a coupled enzymatic assay to determine the activity of glucokinase in the presence of an activator like this compound. The production of glucose-6-phosphate (G6P) by glucokinase is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH), which can be monitored spectrophotometrically.

Materials:

-

Recombinant human glucokinase

-

This compound

-

HEPES buffer (pH 7.1)

-

KCl

-

DTT

-

MgCl2

-

ATP

-

D-Glucose

-

NADP+

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare Reaction Buffer: 25 mM HEPES (pH 7.1), 25 mM KCl, 5 mM DTT, 5 mM MgCl₂, and 1 mM ATP.

-

Compound Preparation: Prepare a serial dilution of this compound in the reaction buffer.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, varying concentrations of this compound, and recombinant human glucokinase.

-

Initiate Reaction: Start the reaction by adding a solution containing D-glucose at the desired concentration (e.g., 2.5 mM or 10 mM) and the coupling system (G6PDH and NADP+).

-

Data Acquisition: Immediately measure the increase in absorbance at 340 nm over time at 30°C using a plate reader. The initial rate of the reaction is proportional to glucokinase activity.[10]

-

Data Analysis: Plot the initial reaction rates against the log of this compound concentrations to determine the EC50 value. To determine S0.5 and Vmax, vary the glucose concentration at a fixed this compound concentration.

Cellular Characterization of this compound

This compound demonstrates significant activity in cellular models, enhancing glucose-stimulated insulin secretion from pancreatic islets and promoting glucose uptake in hepatocytes.

Quantitative Cellular Data

The following table summarizes the effects of this compound in cell-based assays.

| Cellular Effect | Cell Type | This compound Concentration | Observation | Reference(s) |

| Insulin Secretion | Isolated rat islets of Langerhans | 10 µM | 17-fold increase | [5] |

| Glucose Uptake | Isolated rat hepatocytes | 10 µM | Up to 18-fold increase | [5] |

| Glucose Phosphorylation | Hepatocytes | 30 µM | 18-fold increase | [7] |

Experimental Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Pancreatic Islets

This protocol outlines the procedure to measure the effect of this compound on insulin secretion from isolated pancreatic islets in response to glucose.

Materials:

-

Isolated pancreatic islets (e.g., from rat or human)

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA

-

D-Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM)

-

This compound

-

24-well culture plates

-

Incubator (37°C, 5% CO2)

-

Insulin ELISA kit

Procedure:

-

Islet Preparation: After isolation, allow islets to recover in culture medium overnight.

-

Pre-incubation: Handpick islets of similar size and place them in groups of 10-15 islets per well of a 24-well plate. Pre-incubate the islets in KRB buffer with low glucose (2.8 mM) for 1-2 hours at 37°C.[6]

-

Compound Treatment: Replace the pre-incubation buffer with KRB buffer containing low glucose (2.8 mM) or high glucose (16.7 mM) with or without the desired concentration of this compound. A vehicle control (e.g., DMSO) should be included.

-

Incubation: Incubate the plates for 1 hour at 37°C in a 5% CO2 incubator.[5]

-

Sample Collection: After incubation, carefully collect the supernatant from each well.

-

Insulin Measurement: Quantify the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the insulin secretion to the number of islets per well and compare the effect of this compound at both low and high glucose concentrations.

Experimental Protocol: Glucose Uptake Assay in Hepatocytes

This protocol describes a method to measure the effect of this compound on glucose uptake in hepatocytes using a fluorescently labeled glucose analog, 2-NBDG.

Materials:

-

Hepatocytes (e.g., primary hepatocytes or a cell line like HepG2)

-

Culture medium

-

Glucose-free culture medium

-

This compound

-

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

-

96-well black, clear-bottom plate

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed hepatocytes in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Compound Treatment: Replace the culture medium with glucose-free medium containing this compound or a vehicle control and incubate for a predetermined time.

-

2-NBDG Incubation: Add 2-NBDG to each well at a final concentration of 100-200 µg/ml and incubate for 10-60 minutes.[11] The optimal time should be determined empirically.

-

Cell Washing: After incubation, wash the cells with ice-cold PBS to remove extracellular 2-NBDG.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (excitation/emission ≈ 485/535 nm) or a flow cytometer.[11]

-

Data Analysis: Compare the fluorescence intensity in this compound-treated cells to that of control cells to determine the fold increase in glucose uptake.

Signaling Pathway and Mechanism of Action

This compound acts as an allosteric activator of glucokinase. It binds to a site distinct from the glucose-binding site, inducing a conformational change that favors the active state of the enzyme.[3][12] This enhances the catalytic efficiency of glucokinase, leading to increased glucose phosphorylation.

Glucokinase Signaling in Pancreatic β-Cells

In pancreatic β-cells, the increased glucose phosphorylation by activated glucokinase leads to a higher ATP:ADP ratio. This closes ATP-sensitive potassium (KATP) channels, leading to membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules.

Caption: Glucokinase signaling pathway in pancreatic β-cells leading to insulin secretion.

Glucokinase Signaling in Hepatocytes

In hepatocytes, activated glucokinase increases the conversion of glucose to G6P. This promotes glycogen (B147801) synthesis and glycolysis, thereby increasing hepatic glucose uptake and reducing hepatic glucose output.

Caption: Glucokinase signaling pathway in hepatocytes promoting glucose uptake and storage.

Experimental Workflow: In Vitro Characterization of a Glucokinase Activator

The following diagram illustrates a typical workflow for the in vitro characterization of a novel glucokinase activator like this compound.

Caption: Experimental workflow for the in vitro characterization of a glucokinase activator.

Conclusion

The in vitro characterization of this compound confirms its role as a potent allosteric activator of glucokinase. It enhances the enzyme's catalytic efficiency, leading to increased glucose-stimulated insulin secretion in pancreatic β-cells and enhanced glucose uptake in hepatocytes. The data and protocols presented in this guide provide a robust framework for the evaluation of this compound and other novel glucokinase activators, which are crucial for the development of new therapeutic agents for type 2 diabetes. Despite its promising in vitro profile, it is important to note that the clinical development of this compound was halted due to a lack of sustained efficacy and an increased risk of hypoglycemia and dyslipidemia.[13][14] This highlights the complexity of translating in vitro potency to in vivo therapeutic benefit and underscores the need for comprehensive preclinical and clinical evaluation.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Glucokinase - Wikipedia [en.wikipedia.org]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. protocols.io [protocols.io]

- 6. benchchem.com [benchchem.com]

- 7. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Glucokinase | BioChemPartner [biochempartner.com]

MK-0941's effect on insulin secretion pathways

An In-depth Technical Guide to the Effects of MK-0941 on Insulin (B600854) Secretion Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a selective, orally active, allosteric glucokinase activator (GKA) developed for the potential treatment of type 2 diabetes.[1][2] Glucokinase (GK) serves as the primary glucose sensor in pancreatic β-cells and a key regulator of glucose metabolism in the liver.[3] By activating GK, this compound enhances glucose sensing and metabolism, leading to a potentiation of glucose-stimulated insulin secretion (GSIS). This document provides a comprehensive technical overview of the mechanism of action of this compound, its quantitative effects on enzymatic and cellular pathways, and its impact on glycemic control in preclinical and clinical settings. Detailed experimental methodologies and signaling pathway diagrams are provided to facilitate a deeper understanding for research and development professionals.

Mechanism of Action: Allosteric Activation of Glucokinase

This compound functions by binding to an allosteric site on the glucokinase (GK) enzyme, which is distinct from the active site where glucose binds.[3][4] This binding event induces a conformational change in the enzyme, effectively "locking" it in a more active state.[5] This allosteric activation has two primary consequences on GK kinetics:

-

Increased Affinity for Glucose: this compound significantly lowers the glucose concentration required for half-maximal enzyme activity (S₀.₅), making the enzyme more sensitive to glucose.[6]

-

Increased Maximum Velocity (Vmax): The compound increases the maximum rate of glucose phosphorylation.[6]

In the context of pancreatic β-cells, this enhanced GK activity accelerates the rate-limiting step of glycolysis: the phosphorylation of glucose to glucose-6-phosphate.[7] The subsequent increase in the ATP:ADP ratio leads to the closure of ATP-sensitive potassium (K-ATP) channels, causing membrane depolarization. This triggers the opening of voltage-gated calcium channels, leading to an influx of Ca²⁺, which is the ultimate signal for the exocytosis of insulin-containing granules.[7]

Signaling Pathway Diagram

Caption: Signaling pathway of this compound-mediated insulin secretion in pancreatic β-cells.

Quantitative Data Summary

The effects of this compound have been quantified across enzymatic, cellular, and whole-organism levels.

Table 1: In Vitro Enzymatic and Cellular Activity of this compound

| Parameter | Condition | Value | Reference |

| GK Activation (EC₅₀) | Recombinant human GK, 2.5 mM Glucose | 0.240 µM (240 nM) | [6][8] |

| Recombinant human GK, 10 mM Glucose | 0.065 µM (65 nM) | [6][8] | |

| GK Kinetics | 1 µM this compound on recombinant human GK | ↓ S₀.₅ for glucose from 6.9 to 1.4 mM | [6] |

| ↑ Vmax by 1.5-fold | [6] | ||

| Insulin Secretion | 10 µM this compound on isolated rat islets | 17-fold increase | [6] |

| Hepatocyte Glucose Uptake | 10 µM this compound on isolated rat hepatocytes | Up to 18-fold increase | [6] |

Table 2: Preclinical and Clinical Efficacy of this compound

| Study Type | Model / Population | Key Finding | Reference |

| Preclinical (in vivo) | Nondiabetic dogs (Oral Glucose Tolerance Test) | Up to 48% reduction in total AUC plasma glucose (0-2h) | [6] |

| High-fat diet-fed mice | Dose-dependent reduction in blood glucose | [2] | |

| Clinical Trial (Phase II) | Patients with T2D on stable insulin glargine | -0.8% maximal placebo-adjusted mean change in A1C at 14 weeks | [4] |

| (NCT00767000) | -37 mg/dL maximal placebo-adjusted mean change in 2-h post-meal glucose at 14 weeks | [4] | |

| No significant effect on fasting plasma glucose | [4] | ||

| Glycemic improvements were not sustained by 30 weeks | [4] | ||

| Increased incidence of hypoglycemia and elevated triglycerides | [4][9] |

Detailed Experimental Protocols

The following sections describe representative methodologies for key experiments used to characterize GKAs like this compound. Note: These are standardized protocols; specific parameters in the original proprietary studies may have varied slightly.

Glucokinase Activation Assay (Coupled Enzyme Assay)

This assay measures the rate of glucose phosphorylation by GK by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP⁺ by G6P dehydrogenase (G6PDH).

Objective: To determine the EC₅₀ and other kinetic parameters of this compound on recombinant human glucokinase.

Principle: GK + Glucose + ATP → G6P + ADP G6P + NADP⁺ ---(G6PDH)--> 6-phosphoglucono-δ-lactone + NADPH + H⁺

The rate of NADPH production is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.

Materials:

-

Recombinant human glucokinase

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Assay Buffer: 25 mM HEPES (pH 7.4), 25 mM KCl, 5 mM MgCl₂, 1 mM DTT

-

ATP solution

-

NADP⁺ solution

-

Glucose solutions (variable concentrations)

-

This compound (or other test compound) in DMSO

-

384-well microplate

-

Spectrophotometer plate reader

Procedure:

-

Prepare a reaction mixture in the assay buffer containing ATP (e.g., 5 mM), NADP⁺ (e.g., 1 mM), MgCl₂, and G6PDH.

-

Dispense the reaction mixture into the wells of a 384-well plate.

-

Add this compound at various concentrations (typically a serial dilution) to the wells. Include DMSO-only wells as a vehicle control.

-

Add recombinant glucokinase to all wells to initiate a pre-incubation period (e.g., 10 minutes at room temperature).

-

Initiate the reaction by adding glucose at a fixed concentration (e.g., 2.5 mM or 10 mM).

-

Immediately place the plate in a spectrophotometer and measure the absorbance at 340 nm every 30-60 seconds for 15-30 minutes.

-

Calculate the reaction rate (V) from the linear portion of the absorbance curve.

-

Plot the reaction rate against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC₅₀.[10]

Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets

This ex vivo assay assesses the ability of a compound to potentiate insulin release from intact pancreatic islets in response to glucose.

Objective: To quantify the effect of this compound on insulin secretion at basal and stimulatory glucose concentrations.

Procedure:

-

Islet Isolation: Isolate pancreatic islets from rodents (e.g., Wistar rats) using a standard collagenase digestion method, followed by purification using a density gradient.[11]

-

Islet Culture: Culture the isolated islets overnight in a controlled environment (e.g., RPMI-1640 medium, 37°C, 5% CO₂) to allow recovery.[7]

-

Pre-incubation: Hand-pick islets of similar size and place them in groups (e.g., 10-20 islets per well/tube). Pre-incubate them for 1-2 hours in a Krebs-Ringer Bicarbonate (KRB) buffer containing a low, non-stimulatory concentration of glucose (e.g., 2-3 mM).[7][12]

-

Basal Secretion: Replace the pre-incubation buffer with fresh low-glucose KRB buffer, with or without this compound (and/or vehicle control), and incubate for a defined period (e.g., 60 minutes). At the end of the incubation, collect the supernatant for basal insulin measurement.

-

Stimulated Secretion: Replace the basal buffer with a high-glucose KRB buffer (e.g., 16.7 mM), again with or without this compound, and incubate for another period (e.g., 60 minutes). Collect the supernatant for stimulated insulin measurement.

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using a species-specific Insulin ELISA kit.[1]

-

Data Analysis: Normalize insulin secretion to islet number or total protein/DNA content. Calculate the stimulation index (High Glucose Insulin / Low Glucose Insulin) for each condition to assess islet function and the potentiation by the test compound.

Experimental Workflow Diagram

Caption: A typical experimental workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.

Conclusion and Future Outlook

This compound is a potent glucokinase activator that robustly enhances glucose-stimulated insulin secretion by directly targeting the β-cell's glucose-sensing machinery. Its mechanism of action is well-defined, and its effects have been quantified in detail from the enzymatic to the clinical level. While initial clinical studies showed significant improvements in postprandial glucose control, the effects were not sustained, and off-target effects like hypoglycemia and hypertriglyceridemia were observed.[4]

Later research comparing this compound to the successful GKA dorzagliatin (B607184) suggests that the "all-or-none" maximal stimulation induced by this compound, especially at low glucose concentrations, may lead to β-cell stress and a loss of efficacy over time.[5][10] This contrasts with newer GKAs that induce a more glucose-dependent, physiological potentiation of insulin secretion. The technical data and methodologies presented here for this compound provide a critical case study for drug development professionals, highlighting the nuanced challenges in modulating central metabolic pathways and informing the design of next-generation antidiabetic therapies.

References

- 1. 2.2. Glucose-Stimulated Insulin Secretion (GSIS) Assay [bio-protocol.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator this compound in rodent models of type 2 diabetes and healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. joe.bioscientifica.com [joe.bioscientifica.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Glucokinase | BioChemPartner [biochempartner.com]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. mdpi.com [mdpi.com]

- 12. A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay - PMC [pmc.ncbi.nlm.nih.gov]

The Allosteric Binding Site of MK-0941 on Human Glucokinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucokinase (GCK), a key enzyme in glucose metabolism, serves as a glucose sensor in pancreatic β-cells and a mediator of glucose disposal in the liver. Its unique kinetic properties make it a prime therapeutic target for type 2 diabetes. MK-0941 is a potent allosteric activator of human glucokinase that has been extensively studied for its glucose-lowering effects. This technical guide provides an in-depth overview of the binding site of this compound on human glucokinase, detailing the quantitative aspects of this interaction, the experimental protocols used to elucidate it, and the resultant signaling pathways.

Data Presentation: Quantitative Analysis of this compound and Glucokinase Interaction

The interaction of this compound with human glucokinase has been characterized by its significant impact on the enzyme's kinetics. This compound is an allosteric activator, meaning it binds to a site distinct from the glucose-binding site, inducing a conformational change that enhances the enzyme's activity. This allosteric binding site is located approximately 20 Å away from the catalytic glucose-binding site.[1]

Table 1: In Vitro Efficacy of this compound on Recombinant Human Glucokinase

| Parameter | Condition | Value | Reference |

| EC50 | 2.5 mM Glucose | 240 nM | [2][3][4][5] |

| 10 mM Glucose | 65 nM | [2][3][4][5] | |

| S0.5 for Glucose | Without this compound | 6.9 mM | [2] |

| With 1 µM this compound | 1.4 mM | [2] | |

| Vmax | With 1 µM this compound | 1.5-fold increase | [2] |

Table 2: Key Amino Acid Residues in the Allosteric Binding Site for Activators

| Residue | Interaction with Allosteric Activators | Reference |

| Arginine 63 (Arg63) | Key residue involved in hydrogen-bond formation with allosteric activators.[1] | [1] |

| Tyrosine 214 (Tyr214) | Strong interaction with the phenyl ring of this compound, contributing to a high-energy barrier for the open-to-close transition of the enzyme.[6] | [6] |

| Valine 455 (V455) | Hydrophobic interaction with allosteric activators. |

Experimental Protocols

The characterization of the this compound binding site on glucokinase has been achieved through a combination of X-ray crystallography, enzyme kinetics, and site-directed mutagenesis.

X-ray Crystallography for Structural Determination

This protocol outlines the general steps for determining the crystal structure of human glucokinase in complex with this compound.

1.1. Protein Expression and Purification:

-

Human glucokinase is expressed in a suitable system, such as E. coli.

-

The expressed protein is purified to homogeneity using chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

1.2. Crystallization:

-

The purified glucokinase is concentrated to an appropriate level (e.g., 10-20 mg/mL).

-

The protein is co-crystallized with glucose and this compound. This is typically achieved using the sitting-drop or hanging-drop vapor diffusion method.

-

A screening process is conducted with various crystallization conditions (precipitants, buffers, pH, and temperature) to obtain diffraction-quality crystals.

1.3. Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved using molecular replacement, using a previously determined glucokinase structure as a search model.

-

The electron density map is interpreted to build the atomic model of the glucokinase-MK-0941 complex, revealing the precise binding interactions.

Enzyme Kinetic Assays for Functional Characterization

A coupled-enzyme assay is commonly used to measure the activity of glucokinase and the effect of activators like this compound.

2.1. Principle:

-

Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P).

-

Glucose-6-phosphate dehydrogenase (G6PDH) then oxidizes G6P, reducing NADP+ to NADPH.

-

The rate of NADPH production is monitored by the increase in absorbance at 340 nm, which is proportional to the glucokinase activity.

2.2. Reagents:

-

Assay buffer (e.g., 25 mM HEPES, pH 7.1, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT)

-

ATP

-

NADP+

-

Glucose

-

Recombinant human glucokinase

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

This compound (dissolved in DMSO)

2.3. Procedure:

-

EC50 Determination:

-

Reactions are set up with a fixed concentration of glucose (e.g., 2.5 mM or 10 mM) and varying concentrations of this compound.

-

The reaction is initiated by the addition of ATP.

-

The absorbance at 340 nm is measured kinetically in a plate reader.

-

The initial rates are plotted against the this compound concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50.

-

-

S0.5 and Vmax Determination:

-

Reactions are performed with a fixed concentration of this compound (e.g., 1 µM) and varying concentrations of glucose.

-

The initial rates are measured and plotted against the glucose concentration.

-

The data are fitted to the Hill equation to determine the S0.5 (the glucose concentration at half-maximal velocity) and Vmax (the maximum reaction velocity).

-

Site-Directed Mutagenesis for Identifying Key Residues

This technique is used to substitute specific amino acids in the allosteric site to assess their importance in this compound binding and the subsequent activation of the enzyme.

3.1. Mutagenesis:

-

A plasmid containing the human glucokinase cDNA is used as a template.

-

Primers containing the desired mutation (e.g., replacing Arg63 or Tyr214 with alanine) are designed.

-

Polymerase chain reaction (PCR) is used to introduce the mutation into the plasmid.

-

The parental, non-mutated template DNA is digested using the DpnI enzyme.

3.2. Expression and Characterization of Mutant Enzyme:

-

The mutated plasmid is transformed into E. coli for protein expression.

-

The mutant glucokinase protein is purified.

-

The kinetic properties of the mutant enzyme (S0.5 for glucose, Vmax) are determined in the presence and absence of this compound using the enzyme kinetic assay described above.

-

A significant change in the activation by this compound compared to the wild-type enzyme indicates the importance of the mutated residue in the binding or conformational changes induced by the activator.

Mandatory Visualization

Glucokinase Activation Signaling Pathway

Caption: Glucokinase activation by this compound enhances glucose metabolism, leading to insulin secretion.

Experimental Workflow for Characterizing this compound Binding

Caption: A multi-faceted approach to elucidate the binding and functional effects of this compound.

Logical Relationship of Glucokinase Activation

Caption: The mechanism of this compound action, from binding to metabolic outcome.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. US20080085528A1 - Glucokinase activity assays for measuring kinetic and activation parameters - Google Patents [patents.google.com]

- 4. Glucokinase - Wikipedia [en.wikipedia.org]

- 5. Expression and site-directed mutagenesis of hepatic glucokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

The Impact of MK-0941 on Hepatic Glucose Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals